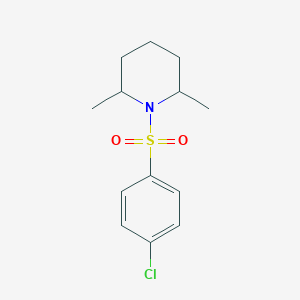

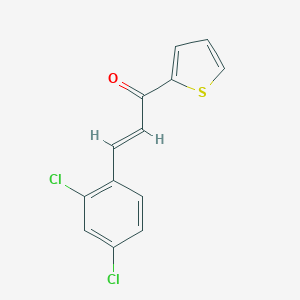

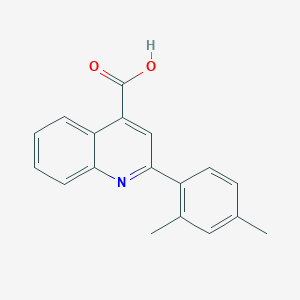

![molecular formula C7H3BrClN3O2 B187236 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 499190-16-8](/img/structure/B187236.png)

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the formula C7H3BrClN3O2 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves catalysis using ionic liquids . The process takes place upon heating under reflux in pyridine . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1/C7H3BrClN3O2/c8-3-1-10-6-4(9)5(7(13)14)11-12(6)2-3/h1-2H, (H,13,14) . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.48 . It is a solid at room temperature .

科学的研究の応用

Optical Applications

Field

This compound has been used in the field of Materials Science and Biological Interactions .

Application Summary

A family of pyrazolo[1,5-a]pyrimidines, which includes “6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, has been identified as strategic compounds for optical applications .

Methods of Application

These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .

Results or Outcomes

The compounds have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Casein Kinase 2 Inhibition

Field

This compound has been used in the field of Pharmaceutical Chemistry .

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been used in the development of inhibitors for Casein Kinase 2 (CK2), a constitutively expressed serine/threonine kinase .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes were not detailed in the source .

Kinase Inhibitors

Application Summary

Pyrazolo[1,5-a]pyrimidines, including “6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, have been used for the development of kinase inhibitors for diverse targets with good selectivity profiles including PIM, RET, JAK1 (pseudokinase domain) and ALK2 .

Safety And Hazards

特性

IUPAC Name |

6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-10-6-4(9)5(7(13)14)11-12(6)2-3/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPCXFJYCLTDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=NN21)C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393241 |

Source

|

| Record name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

499190-16-8 |

Source

|

| Record name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

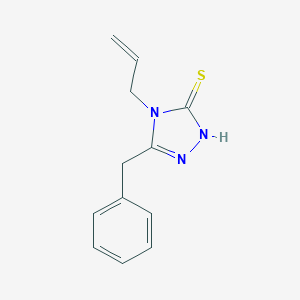

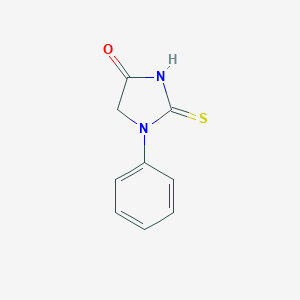

![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)

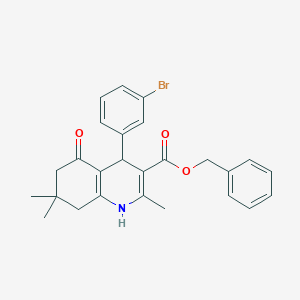

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)

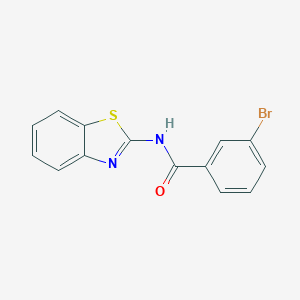

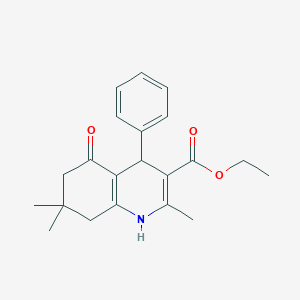

![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)